5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13597381
InChI: InChI=1S/C15H20N2O/c1-18-13-5-6-15-14(9-13)12(10-16-15)11-17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8,11H2,1H3
SMILES: COC1=CC2=C(C=C1)NC=C2CN3CCCCC3
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol

5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole

CAS No.:

Cat. No.: VC13597381

Molecular Formula: C15H20N2O

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole -

Specification

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
IUPAC Name 5-methoxy-3-(piperidin-1-ylmethyl)-1H-indole
Standard InChI InChI=1S/C15H20N2O/c1-18-13-5-6-15-14(9-13)12(10-16-15)11-17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8,11H2,1H3
Standard InChI Key LPPAVRIRVJXRKS-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC=C2CN3CCCCC3
Canonical SMILES COC1=CC2=C(C=C1)NC=C2CN3CCCCC3

Introduction

Structural Characteristics and Synthesis

The core structure of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole consists of an indole scaffold substituted with a methoxy group at the 5-position and a piperidin-1-ylmethyl group at the 3-position. The piperidin-1-ylmethyl substituent introduces a basic nitrogen atom within a six-membered ring, which is critical for interactions with biological targets such as neurotransmitter receptors .

Synthetic Approaches

Synthesis of analogous compounds typically involves:

  • N-Alkylation of indole precursors: For example, racemic 3-(piperidin-3-yl)-1H-indoles can undergo N-alkylation with chiral reagents like (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide to yield diastereomers, which are then separated via HPLC .

  • Hydrogenolysis: Diastereomers are subjected to hydrogenolysis to remove chiral auxiliaries, yielding enantiomerically pure amines .

  • Cyclocondensation: Intramolecular reactions may occur under specific conditions, leading to tetracyclic structures, as observed in related compounds .

Table 1: Representative Synthetic Yields for Analogous Compounds

Compound ClassYield (%)Diastereomeric Ratio (dr)Reference
3-(Piperidin-3-yl)-1H-indole74–9147.6:52.4 – 48.3:51.7
5-Methoxy-3-piperidin-4-yl-1H-indoleN/AN/A

Pharmacological Applications

Neurotransmitter System Interactions

Piperidine-containing indoles modulate dopamine and serotonin transporters. Chiral analogs like (R)-10a-c and (S)-11a-c show promise as dual 5-HT1A/SERT inhibitors, which could enhance antidepressant efficacy by combining serotonin reuptake inhibition with receptor agonism . The methylene bridge in 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole may improve blood-brain barrier penetration compared to non-methylated analogs .

Biological and Chemical Properties

Physicochemical Profile

  • Molecular Formula: C₁₅H₂₀N₂O

  • Molecular Weight: 244.34 g/mol

  • Solubility: Likely moderate in polar solvents due to the basic piperidine nitrogen and methoxy group .

Stability and Metabolism

Piperidine-methylindoles are susceptible to oxidative metabolism at the piperidine ring, but the methylene bridge may reduce first-pass metabolism compared to direct piperidine-linked analogs . Preclinical studies on related compounds indicate hepatic clearance via cytochrome P450 enzymes .

Preclinical and Clinical Relevance

In Vitro and In Vivo Efficacy

  • Cognitive Enhancement: SUVN-502, a related 5-HT6 antagonist, increases hippocampal acetylcholine levels in rodents, suggesting pro-cognitive effects .

  • Antidepressant Potential: Dual 5-HT1A/SERT inhibitors derived from 3-(piperidin-3-yl)-1H-indoles show synergistic effects with donepezil and memantine in preclinical models .

Table 2: Receptor Affinity Data for Key Analogs

Compound5-HT1A Kᵢ (nM)5-HT6 Kᵢ (nM)SERT IC₅₀ (nM)
SUVN-502>10,0002.04N/A
(R)-10a15.2N/A8.7
5-Methoxy-3-piperidin-4-ylN/AN/AN/A

Future Directions

  • Stereochemical Optimization: Enantioselective synthesis could improve target selectivity, as seen in (R)-10a-c derivatives .

  • Dual-Target Therapies: Combining 5-HT6 antagonism with acetylcholinesterase inhibition may enhance efficacy in Alzheimer’s disease .

  • Formulation Development: Nanoemulsions or prodrugs could address solubility limitations .

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